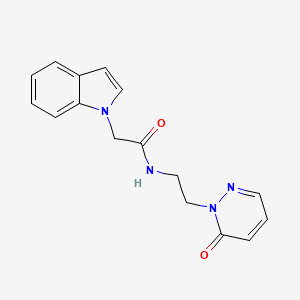
2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide, also known as KPT-330, is a small molecule inhibitor that targets exportin 1 (XPO1). XPO1 is a protein that plays a crucial role in the nucleocytoplasmic transport of proteins and RNA molecules. KPT-330 has been shown to have potential therapeutic applications in various types of cancer and other diseases.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide' involves the reaction of 2-(1H-indol-1-yl)acetic acid with 2-(6-oxopyridazin-1(6H)-yl)ethylamine in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with acetic anhydride to form the final product.
Starting Materials
2-(1H-indol-1-yl)acetic acid, 2-(6-oxopyridazin-1(6H)-yl)ethylamine, coupling agent (e.g. EDCI or HATU), acetic anhydride
Reaction
Step 1: Dissolve 2-(1H-indol-1-yl)acetic acid and 2-(6-oxopyridazin-1(6H)-yl)ethylamine in a suitable solvent such as DMF or DMSO., Step 2: Add a coupling agent such as EDCI or HATU to the reaction mixture and stir for several hours at room temperature or under reflux., Step 3: Purify the resulting intermediate by column chromatography or recrystallization., Step 4: Dissolve the intermediate in acetic anhydride and heat the mixture to reflux for several hours., Step 5: Cool the reaction mixture and isolate the product by filtration or precipitation with a suitable solvent.
作用機序
2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide targets XPO1, which is responsible for transporting tumor suppressor proteins out of the nucleus, leading to their inactivation. By inhibiting XPO1, 2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide prevents the export of these proteins, leading to their accumulation in the nucleus and reactivation of their tumor-suppressing functions. 2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
生化学的および生理学的効果
2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has been shown to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis, and enhances the efficacy of other anticancer drugs. 2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has also been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a protein that plays a crucial role in inflammation and cancer development.
実験室実験の利点と制限
2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, 2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide also has some limitations. It can be toxic to normal cells at high concentrations, and its efficacy can vary depending on the type of cancer and the genetic background of the cells.
将来の方向性
There are several future directions for the study of 2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide. One direction is to investigate its potential therapeutic applications in other diseases, such as viral infections and autoimmune disorders. Another direction is to develop more potent and selective XPO1 inhibitors that can overcome the limitations of 2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide. Finally, the combination of 2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide with other anticancer drugs and immunotherapies should be further explored to enhance its efficacy and reduce toxicity.
科学的研究の応用
2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of various types of cancer cells, including multiple myeloma, leukemia, lymphoma, and solid tumors. 2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has also been shown to enhance the efficacy of other anticancer drugs, such as bortezomib and doxorubicin.
特性
IUPAC Name |
2-indol-1-yl-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-15(17-9-11-20-16(22)6-3-8-18-20)12-19-10-7-13-4-1-2-5-14(13)19/h1-8,10H,9,11-12H2,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJMDDMZWAXZSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCN3C(=O)C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

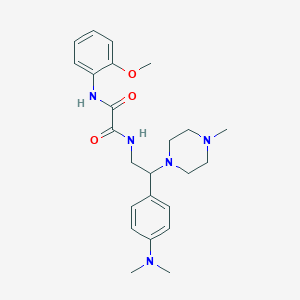
![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2396103.png)
![Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2396104.png)
![5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2396108.png)
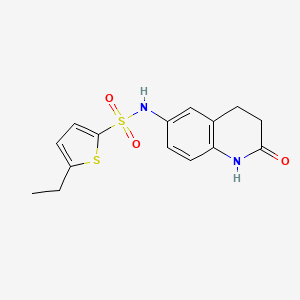
![3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide](/img/structure/B2396112.png)
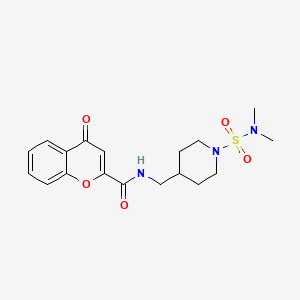
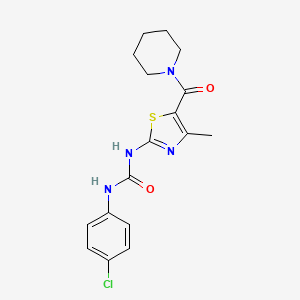
![4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2396115.png)
![2-(3,4-dimethylphenyl)-8-(piperidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2396118.png)
methanone](/img/structure/B2396119.png)
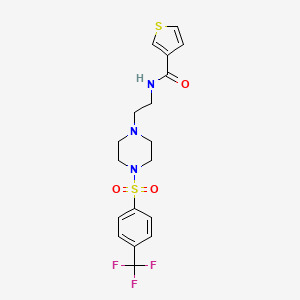
![N-(2-chlorobenzyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396123.png)
![2-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2396125.png)